7'-[(3-chlorobenzyl)oxy]-7-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-[(3-CHLOROPHENYL)METHOXY]-7-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound with a unique structure that includes both methoxy and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(3-CHLOROPHENYL)METHOXY]-7-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenylmethanol with 7-methoxy-2H-chromene-2,2’-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
7’-[(3-CHLOROPHENYL)METHOXY]-7-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
7’-[(3-CHLOROPHENYL)METHOXY]-7-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-[(3-CHLOROPHENYL)METHOXY]-7-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Coumarin Derivatives: Compounds with similar chromene structures and chemical properties.
Uniqueness
7’-[(3-CHLOROPHENYL)METHOXY]-7-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is unique due to its specific combination of methoxy and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H17ClO6 |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[7-[(3-chlorophenyl)methoxy]-2-oxochromen-4-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C26H17ClO6/c1-30-18-6-5-16-10-22(26(29)33-23(16)11-18)21-13-25(28)32-24-12-19(7-8-20(21)24)31-14-15-3-2-4-17(27)9-15/h2-13H,14H2,1H3 |
InChI Key |
RILAOZMRJGKADT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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